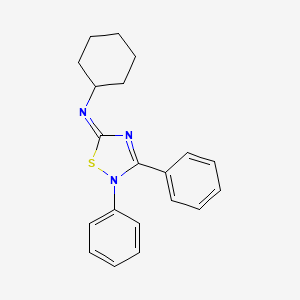

Cyclohexanamine, N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)-

CAS No.: 70375-49-4

Cat. No.: VC16337784

Molecular Formula: C20H21N3S

Molecular Weight: 335.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70375-49-4 |

|---|---|

| Molecular Formula | C20H21N3S |

| Molecular Weight | 335.5 g/mol |

| IUPAC Name | N-cyclohexyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine |

| Standard InChI | InChI=1S/C20H21N3S/c1-4-10-16(11-5-1)19-22-20(21-17-12-6-2-7-13-17)24-23(19)18-14-8-3-9-15-18/h1,3-5,8-11,14-15,17H,2,6-7,12-13H2 |

| Standard InChI Key | VXLXXFRDIHCYQV-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)N=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Cyclohexanamine, N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)- is systematically named N-cyclohexyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine. Its IUPAC name reflects the substitution pattern: a thiadiazole ring (positions 1,2,4) with phenyl groups at C2 and C3 and a cyclohexylimine group at C5. The compound’s canonical SMILES representation is C1CCC(CC1)N=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4, illustrating the connectivity of the cyclohexane, thiadiazole, and phenyl moieties.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS No. | 70375-49-4 |

| Molecular Formula | |

| Molecular Weight | 335.5 g/mol |

| IUPAC Name | N-cyclohexyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine |

| XLogP3-AA | 5.7 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

Synthesis and Chemical Reactivity

Synthetic Pathways

Although explicit literature on the synthesis of this compound is scarce, analogous 1,2,4-thiadiazoles are typically prepared via condensation reactions or intramolecular oxidative cyclization. A plausible route involves:

-

Formation of the thiadiazole core: Reacting thiourea derivatives with nitriles or amidines under oxidative conditions .

-

Substitution at C5: Introducing the cyclohexylimine group via nucleophilic substitution or condensation with cyclohexylamine.

Recent advances in hypervalent iodine(III)-mediated chemistry suggest alternative methods. For example, phenyliodine(III) bis(trifluoroacetate) (PIFA) can facilitate intramolecular S–N bond formation in imidoyl thioureas, a strategy applicable to constructing the thiadiazole ring . This metal-free approach offers advantages such as short reaction times (<1 hour) and room-temperature conditions .

Table 2: Comparative Synthesis Strategies for 1,2,4-Thiadiazoles

Research Gaps and Future Directions

Unexplored Pharmacological Targets

-

Anticancer activity: Screening against kinase targets (e.g., EGFR, VEGFR) is warranted, given the efficacy of thiadiazoles in disrupting signal transduction .

-

Antiviral potential: Thiadiazoles inhibit viral proteases (e.g., HIV-1 RT), suggesting utility in emerging infectious diseases .

Synthetic Optimization

-

Green chemistry approaches: Replace traditional solvents (DMF, THF) with ionic liquids or water under micellar catalysis.

-

Asymmetric synthesis: Introduce chiral centers at the cyclohexyl group for enantioselective bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume